molecular formula C11H8N2O2 B1289159 4-Phenylpyrimidine-5-carboxylic acid CAS No. 92084-99-6

4-Phenylpyrimidine-5-carboxylic acid

Cat. No.: B1289159
CAS No.: 92084-99-6
M. Wt: 200.19 g/mol
InChI Key: PDTTUTBMTVDZKV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H8N2O2. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylpyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with phenyl groups under specific conditions. One common method involves the reaction of 4-chloro-2-phenylpyrimidine-4-carboxylate with various reagents to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Phenylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes and proteins.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

4-Phenylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Phenylpyrimidine-5-carboxylic acid
  • 3-Phenylpyrimidine-5-carboxylic acid
  • 4-Phenylpyrimidine-2-carboxylic acid

These compounds share similar structures but differ in the position of the phenyl and carboxylic acid groups on the pyrimidine ring. The unique positioning of these groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTUTBMTVDZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623057
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92084-99-6
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-hexyldecyl ester of 4-phenylpyrimidine-5-carboxylic acid was prepared from 2-hexyldecanol and 4-phenyl-5-ethoxycarbonylpyrimidine using the general procedure of Example 7. The product had a boiling range of 206°-208° C. at 0.2 mm pressure of mercury.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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